molecular formula C13H22BNO2 B1396620 (4-((Diisopropylamino)methyl)phenyl)boronic acid CAS No. 1025900-35-9

(4-((Diisopropylamino)methyl)phenyl)boronic acid

Cat. No.: B1396620
CAS No.: 1025900-35-9
M. Wt: 235.13 g/mol
InChI Key: MWEBNHUKQKORGU-UHFFFAOYSA-N
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Description

(4-((Diisopropylamino)methyl)phenyl)boronic acid (CAS 1025900-35-9) is a high-value organoboron reagent primarily employed as a key building block in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful method for forming carbon-carbon bonds, enabling the construction of complex biaryl structures essential in pharmaceutical research and material science . The compound's boronic acid group facilitates coupling with various aryl or vinyl halides in the presence of a palladium catalyst, making it a versatile intermediate for organic synthesis . Its structural features, including the diisopropylaminomethyl substituent, can enhance solubility and influence its reactivity in catalytic systems. Beyond its fundamental role in cross-coupling, this boronic acid is widely used in the development of fine chemicals and bioactive compounds . Furthermore, boronic acids as a class have significant applications in biochemical sensing; they can reversibly bind to diols, such as those found in carbohydrates, which forms the basis for developing fluorescent sensors for glucose and other sugars at physiological pH . Some boronic acid derivatives are also investigated for their potential as enzyme inhibitors, such as targeting carbonic anhydrase . Our product is supplied with a purity of not less than 95% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[4-[[di(propan-2-yl)amino]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-5-7-13(8-6-12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEBNHUKQKORGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN(C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Nitro- or Aryl Precursors to Boronic Acid Derivatives

Method Overview:
This approach starts with aromatic nitro compounds or boronic acid precursors, which are reduced to amino derivatives, followed by functionalization to introduce the boronic acid group.

Key Steps:

  • Starting Material: 4-nitrobenzene boronic acids or related aromatic nitro compounds.
  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
  • Reaction Conditions:
    • Solvent: Ethanol or tetrahydrofuran (THF).
    • Temperature: Reflux (~20–40°C).
    • Hydrogen pressure: 0.2–0.5 atm.
    • Reaction time: 3–6 hours.

Outcome:

  • Formation of 4-aminophenyl boronic acids with high yields (~96-98%).
  • Example: Reduction of 4-nitroboronic acids to 4-aminophenylboronic acids.

Aminomethylation via Nucleophilic Substitution

Method Overview:
This involves introducing the diisopropylamino methyl group onto the phenyl ring through nucleophilic substitution or alkylation reactions.

Key Steps:

  • Preparation of the Boronic Acid Core: Starting from phenylboronic acid derivatives.
  • Functionalization:
    • Reacting with chloromethyl derivatives (e.g., chloroacetic chloride) in a suitable solvent like tetrahydrofuran (THF).
    • Maintaining low temperatures (~10°C) during addition to control reactivity.
    • Reaction proceeds with stirring for several hours (~5 hours) at room temperature.
  • Final Step: The amino methyl group is introduced via nucleophilic substitution, forming the (4-((Diisopropylamino)methyl)phenyl)boronic acid.

Reaction Conditions:

  • Solvent: THF.
  • Temperature: 10–25°C.
  • Reagents: Chloromethyl derivatives, diisopropylamine or related amines.

Notes:

  • The process requires careful control of stoichiometry and reaction temperature to prevent side reactions.
  • The boronic acid functionality remains intact during these steps.

Borylation of Aromatic Precursors Using Diisopropylaminoborane

Method Overview:
This modern approach employs diisopropylaminoborane as a boron source to directly borylate aromatic compounds, followed by functional group modifications.

Key Steps:

  • Preparation of Diisopropylaminoborane:
    • Synthesized from lithium diisopropylaminoborohydride or via reaction of diisopropylamine with boron hydrides.
    • Can be generated in situ or isolated as a monomeric reagent.
  • Borylation Reaction:
    • Aromatic precursors (e.g., substituted phenyl compounds) are reacted with diisopropylaminoborane in the presence of palladium catalysts.
    • Conditions: Ambient temperature, inert atmosphere.
    • Yield: Moderate to high yields (~70–90%).
  • Post-borylation Functionalization:
    • Hydrolysis of the boron–carbon bonds yields the boronic acid.
    • The amino methyl group is introduced either prior or subsequent to borylation.

Advantages:

  • Mild reaction conditions.
  • High selectivity and yields.
  • Suitable for large-scale synthesis.

Amide Formation and Subsequent Functionalization

Method Overview:
This method involves initial formation of amide derivatives, followed by conversion to boronic acid derivatives.

Key Steps:

  • Amide Synthesis:
    • React aromatic acids with amines (e.g., diisopropylamine) under dehydrative conditions, often catalyzed by boronic acid–cooperative catalysts.
  • Conversion to Boronic Acid:
    • The amide intermediates are hydrolyzed or transformed into boronic acids via transesterification or other boron transfer reactions.

Reaction Conditions:

  • Solvent: Aromatic solvents such as fluorobenzene or benzene.
  • Catalysts: Boronic acid–DMAPO complexes facilitate dehydration and condensation.

Notes:

  • This pathway is more indirect but useful for complex molecule synthesis where direct borylation is challenging.

Data Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Range Advantages
Catalytic Hydrogenation Nitroboronic acids Pd/C, H2 Reflux, 20–40°C, 3–6h 96–98% High purity, straightforward
Nucleophilic Substitution Phenylboronic acids + chloromethyl derivatives Chloromethyl compounds, amines 10–25°C, 5h 70–80% Precise functionalization
Diisopropylaminoborane Borylation Aromatic compounds Diisopropylaminoborane, Pd catalyst Ambient, inert atmosphere 70–90% Mild, scalable, high selectivity
Amide Formation & Hydrolysis Aromatic acids + amines Boronic catalysts, dehydrating agents Reflux, azeotropic conditions Variable Suitable for complex derivatives

Chemical Reactions Analysis

Types of Reactions

(4-((Diisopropylamino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions typically involve mild temperatures and solvents such as ethanol or dimethyl sulfoxide (DMSO) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major product is a biaryl compound formed by the coupling of the boronic acid with an aryl halide .

Scientific Research Applications

(4-((Diisopropylamino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((Diisopropylamino)methyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares (4-((Diisopropylamino)methyl)phenyl)boronic acid with structurally related phenylboronic acid derivatives, emphasizing substituent effects on properties and applications:

Compound Name Substituent Key Properties Biological Activity (IC50) Applications/Findings References
This compound Diisopropylaminomethyl High steric bulk, electron-donating group; likely low solubility Not reported (speculative: enzyme inhibition) Potential HDAC or tubulin inhibitor N/A
[4-(Methylthio)phenyl]boronic acid Methylthio Moderate steric hindrance; thioether group N/A Failed Suzuki coupling due to steric effects
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl phenoxy Moderate bulk; electron-withdrawing phenoxy group 1 µM (HDAC inhibition) Inhibits appressorium formation in fungi
Combretastatin analog (13c) Boronic acid substituent Combines boronic acid with cis-stilbene framework 0.48–2.1 µM (cell growth inhibition) Tubulin polymerization inhibitor
(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid Bis(4-methoxyphenyl)amino Bulky, electron-rich amino group N/A Used in organic electronics synthesis
{2-[(Diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid Diisopropylamino carbonyl Steric bulk from diisopropyl; carbonyl enhances acidity N/A Synthetic intermediate

Key Findings from Comparative Analysis

Steric and Electronic Effects
  • Steric Hindrance: Bulky substituents like diisopropylaminomethyl or bis(4-methoxyphenyl)amino reduce binding efficiency in boronate ester formation with diols. For example, [4-(methylthio)phenyl]boronic acid failed in Suzuki coupling due to steric interference . Similarly, bulky groups in this compound may limit its utility in reactions requiring planar transition states.
  • Acidity Modulation: Electron-withdrawing groups (e.g., methoxyethyl phenoxy in ) increase boronic acid acidity (lower pKa), enhancing diol binding.

Biological Activity

(4-((Diisopropylamino)methyl)phenyl)boronic acid, with the chemical formula C13_{13}H22_{22}BNO2_2 and CAS number 1025900-35-9, is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other biomolecules. Its structure allows it to interact with various biological targets, enhancing its therapeutic potential. Key properties include:

PropertyValue
Molecular Weight235.1303 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count5

The biological activity of this compound is primarily attributed to its interactions with proteins and enzymes. It acts through several mechanisms:

  • Protease Inhibition : The compound has been shown to inhibit various proteases, which are crucial for protein metabolism and cell signaling. This inhibition can lead to altered cellular functions, including apoptosis in cancer cells .
  • Signal Transduction Modulation : By interacting with receptor proteins, this boronic acid derivative can influence signal transduction pathways, potentially leading to changes in gene expression and cellular responses .
  • Metabolic Pathway Interference : It affects metabolic pathways by modulating enzyme activities involved in lipid metabolism and other biochemical processes .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by activating specific signaling cascades and inhibiting key enzymes involved in cell cycle regulation .

Case Study : A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, linked to the inhibition of proteasome activity and subsequent induction of apoptosis .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Boron-containing compounds are known for their effectiveness against bacterial infections due to their ability to inhibit metallo-beta-lactamases, enzymes that confer antibiotic resistance .

Case Study : In a preclinical model, this compound was evaluated for its efficacy against resistant strains of bacteria, showing promising results in reducing bacterial load in infected tissues .

Research Findings

Several studies have highlighted the diverse biological activities associated with this compound:

  • Inhibition of Tumor Growth : Animal models have shown that administration of this compound can lead to significant reductions in tumor size without severe toxicity at therapeutic doses .
  • Toxicity Profile : While low doses exhibit beneficial effects, higher doses have been associated with hepatotoxicity and nephrotoxicity, underscoring the importance of dosage optimization in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for (4-((Diisopropylamino)methyl)phenyl)boronic acid, and how can reaction yields be improved?

The synthesis of arylboronic acids often involves reductive amination or nucleophilic substitution. For example, a related compound () was synthesized using (4-formylphenyl)boronic acid and NaBH3_3CN in anhydrous methanol under nitrogen, achieving a 67% yield after purification via reverse-phase HPLC . Key factors for optimization include:

  • Reagent stoichiometry : Excess aldehyde improved imine formation.
  • Reducing agents : NaBH3_3CN is preferred over NaBH4_4 for selective reduction of imines in the presence of boronic acids.
  • Purification : HPLC or column chromatography is critical for removing unreacted intermediates.

Q. Which spectroscopic techniques are most reliable for characterizing boronic acid derivatives?

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard. For instance, 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirmed the structure of a related boronic acid, with aromatic protons at δ 7.86–7.36 ppm and boronic acid protons at δ 12.64 ppm () . High-resolution MS (HRMS) can validate molecular weight, while infrared (IR) spectroscopy identifies B–O stretching (~1350 cm1^{-1}).

Advanced Research Questions

Q. How does the diisopropylamino group influence the reactivity of this boronic acid in Suzuki-Miyaura cross-coupling reactions?

The diisopropylamino group acts as an electron-donating substituent, enhancing the electron density of the phenyl ring and stabilizing the boronate-palladium intermediate. This accelerates transmetallation, a key step in Suzuki couplings () . However, steric hindrance from the bulky diisopropyl group may reduce coupling efficiency with hindered aryl halides. Methodological recommendation :

  • Use Pd(PPh3_3)4_4 as a catalyst for sterically demanding substrates.
  • Optimize reaction temperature (80–100°C) and base (e.g., K2_2CO3_3) to balance reactivity and stability.

Q. What advanced analytical methods can resolve contradictions in impurity profiling during synthesis?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly sensitive for detecting genotoxic impurities like carboxy phenyl boronic acid ( ). For example, a validated LC-MS/MS method achieved a %RSD of 1.9–6.1% for impurity quantification, ensuring reproducibility . Data analysis steps :

  • Use matrix-matched calibration to correct for matrix effects.
  • Apply ANOVA to assess batch-to-batch variability (e.g., impurity concentrations ranging from 9,601–11,323 ppm in ).

Q. How can binding affinity studies between this boronic acid and diol-containing biomolecules be designed?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are gold-standard methods. For example, SPR quantified the binding of a similar boronic acid to glycoproteins with a dissociation constant (KdK_d) in the micromolar range () . Experimental design :

  • Immobilize the boronic acid on a sensor chip (SPR) or titrate it into a diol solution (ITC).
  • Control pH (7.4–8.5) to favor boronate ester formation.

Q. What computational strategies predict the inhibitory potential of this compound in enzyme-targeted drug design?

Density functional theory (DFT) calculations and molecular docking are critical. highlights DFT-derived bond angles and torsional strain in a boronic acid inhibitor, which correlated with experimental IC50_{50} values . Workflow :

  • Optimize the geometry using B3LYP/6-31G(d).
  • Dock the compound into the target enzyme’s active site (e.g., autotaxin in ) using AutoDock Vina.

Data Contradiction Analysis

Q. How should researchers address variability in synthetic yields across different batches?

reported a 67% yield for a structurally similar boronic acid, but variability may arise from:

  • Moisture sensitivity : Boronic acids hydrolyze readily; use anhydrous solvents and inert atmospheres.
  • Purification losses : HPLC recovery rates depend on column aging and mobile phase composition. Mitigation :
  • Track reaction progress via thin-layer chromatography (TLC).
  • Standardize purification protocols (e.g., gradient elution in HPLC).

Applications in Drug Development

Q. What evidence supports the use of this compound in protease inhibition?

Boronic acids form reversible covalent bonds with catalytic serine residues in proteases. For example, compound 32 ( ) inhibited autotaxin via boronate ester formation with a KiK_i of 12 nM . Screening approach :

  • Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition kinetics.
  • Validate selectivity against off-target proteases (e.g., thrombin, trypsin).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-((Diisopropylamino)methyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-((Diisopropylamino)methyl)phenyl)boronic acid

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